molecular formula C23H25N5O4 B2412301 N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-89-6

N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2412301
CAS No.: 946229-89-6
M. Wt: 435.484
InChI Key: KWRLGUDYBOCRRK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-15-4-7-17(8-5-15)27-12-13-28-22(30)20(25-26-23(27)28)21(29)24-11-10-16-6-9-18(31-2)19(14-16)32-3/h4-9,14H,10-13H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRLGUDYBOCRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, and potential applications based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that yield a triazine derivative known for its bioactivity. The structural formula is characterized by the presence of a tetrahydroimidazo structure and various functional groups that may enhance its pharmacological properties. The specific CAS number for this compound is 946310-91-4.

Biological Activity

Antibacterial and Antiviral Properties
The compound has been categorized as a pharmaceutical intermediate with potential antibacterial and antiviral properties. Its structural characteristics suggest that it may interact with biological targets involved in microbial resistance mechanisms.

Mechanism of Action
The precise mechanism of action for this compound is still under investigation. Preliminary studies indicate that it may exert its effects through interactions with specific cellular pathways that regulate inflammatory responses and apoptosis. Further research involving in vitro and in vivo assays is necessary to elucidate these mechanisms fully.

Case Study 1: In Vitro Antitumor Activity

A study investigated the antitumor effects of similar compounds in the imidazo[2,1-c][1,2,4]triazine family. These compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives demonstrated the ability to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of related compounds that share structural motifs with this compound. These compounds were shown to inhibit pro-inflammatory mediators in activated microglial cells through modulation of NF-κB signaling pathways. This suggests potential neuroprotective effects relevant to neurodegenerative diseases .

Data Tables

Property Value
Molecular Formula C19H22N4O3
Molecular Weight 342.41 g/mol
CAS Number 946310-91-4
Potential Activities Antibacterial, Antiviral
Mechanism Targets Apoptosis pathways

Preparation Methods

Triazine Precursor Preparation

The triazine scaffold is synthesized from 4-amino-1,2,4-triazole-3-thiol through sequential alkylation and oxidation. Treatment with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours yields the thioether intermediate, which undergoes oxidative desulfurization using hydrogen peroxide in acetic acid to form the triazinone derivative.

Reaction Conditions:

  • Solvent: Acetic acid/H2O (3:1)
  • Oxidizing Agent: 30% H2O2
  • Yield: 68–72%
  • Characterization: 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, triazine-H), 4.18 (q, J = 7.1 Hz, 2H, OCH2), 1.25 (t, J = 7.1 Hz, 3H, CH3).

Imidazole Annulation

The triazinone intermediate undergoes cyclocondensation with 2-aminoimidazole sulfate in refluxing ethanol, facilitated by catalytic p-toluenesulfonic acid (PTSA). This step forms the tetrahydroimidazo-triazine core via aza-Michael addition and subsequent ring closure.

Optimized Parameters:

  • Temperature: 78°C (reflux)
  • Catalyst: 10 mol% PTSA
  • Reaction Time: 24 hours
  • Yield: 55–60%
  • Key Spectral Data: IR (KBr) νmax 1685 cm−1 (C=O), 13C NMR (101 MHz, DMSO-d6) δ 162.4 (C=O), 149.7 (triazine-C).

Carboxamide Side Chain Installation

Synthesis of 3,4-Dimethoxyphenethylamine

The 3,4-dimethoxyphenethylamine precursor is prepared via reductive amination of 3,4-dimethoxybenzaldehyde with ethylenediamine, followed by hydrogenolytic cleavage. Patent methodology (US4960939A) details a scalable route using palladium on carbon (Pd/C) in ethanol under 3 atm H2.

Protocol:

  • Substrates: 3,4-Dimethoxybenzaldehyde (1 eq), ethylenediamine (1.2 eq)
  • Catalyst: 5% Pd/C (0.1 eq)
  • Conditions: H2 (3 atm), 25°C, 12 hours
  • Yield: 85–90%
  • Purity: ≥98% (HPLC).

Amide Bond Formation

The carboxylic acid at position 3 of the triazine core is activated as an acid chloride using oxalyl chloride in dichloromethane (DCM). Subsequent reaction with 3,4-dimethoxyphenethylamine in the presence of triethylamine affords the target carboxamide.

Stepwise Procedure:

  • Acid Chloride Formation:
    • Reagents: Oxalyl chloride (2 eq), DCM, 1 drop DMF
    • Conditions: 0°C → rt, 2 hours
  • Amidation:
    • Base: Et3N (3 eq)
    • Solvent: Anhydrous THF
    • Temperature: 0°C → rt, 12 hours
    • Yield: 70–75%

Characterization Highlights:

  • 1H NMR: δ 7.82 (t, J = 5.6 Hz, 1H, NH), 6.85–6.79 (m, 3H, aryl-H)
  • HPLC Purity: 99.2% (C18 column, MeCN/H2O gradient).

Scalability and Process Optimization

Catalytic Hydrogenation for Debenzylation

In analogous syntheses (e.g., ibopamine preparation), hydrogenolysis of benzyl-protected intermediates using Pd/C in ethanol achieves near-quantitative deprotection. Applied to the target molecule, this method ensures high yields without core degradation.

Scalability Data:

  • Scale: 100 g → 1 kg
  • Catalyst Loading: 2% Pd/C
  • Pressure: 50 psi H2
  • Yield Consistency: 92–94% across scales.

Crystallization and Polymorph Control

Final purification is achieved via anti-solvent crystallization. Dissolving the crude product in hot ethyl acetate and adding n-hexane induces crystallization, yielding a monohydrate form with improved stability.

Crystallization Parameters:

  • Solvent: Ethyl acetate/n-hexane (1:4 v/v)
  • Stirring Rate: 200 rpm
  • Cooling Rate: 0.5°C/min
  • Particle Size: 50–100 µm (laser diffraction)

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with condensation of a triazine precursor with substituted phenethylamines. Key steps include:

  • Cyclization under acidic or basic conditions to form the fused imidazo-triazine core.
  • Coupling reactions (e.g., carboxamide formation) using activating agents like EDCl/HOBt for amide bond formation between the triazine-carboxylic acid and the 3,4-dimethoxyphenethylamine moiety .
  • Purification via gradient HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity .
    Yield optimization :
    • Control temperature (<50°C) during coupling to minimize side reactions.
    • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell-line specificity, incubation times) or impurities in test samples. Methodological approaches include:

  • Orthogonal assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays .
  • Dose-response analysis : Establish EC50/IC50 values across multiple replicates to confirm potency trends .
  • Structural analogs : Compare activity of derivatives (e.g., varying p-tolyl or dimethoxyphenethyl groups) to identify critical pharmacophores .
  • Batch consistency : Ensure compound purity (>98%) via LC-MS and NMR before biological testing .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the imidazo-triazine core (e.g., δ 8.2–8.5 ppm for triazine protons) and substituents (e.g., δ 3.7–3.9 ppm for methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) with ≤2 ppm error .
  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm; retention time ~12–14 minutes under 60:40 acetonitrile/water .

Advanced: What mechanistic hypotheses explain the compound’s instability under physiological pH conditions?

Instability may stem from:

  • Hydrolysis of the carboxamide bond : Accelerated at pH >7.5 due to nucleophilic attack by water or hydroxide ions.
  • Oxidative degradation : The p-tolyl group may undergo CYP450-mediated oxidation in biological matrices .
    Methodological validation :
    • Forced degradation studies : Expose the compound to pH 2–9 buffers (37°C, 24 hours) and monitor degradation via LC-MS .
    • Stabilizers : Test additives (e.g., 1% ascorbic acid) in formulation buffers to inhibit oxidation .

Basic: How should researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Use DMSO stock solutions (10 mM) diluted into assay buffers (e.g., PBS with 0.1% Tween-80). Centrifuge (14,000 rpm, 10 minutes) to remove precipitates .
  • Stability protocols :
    • Store aliquots at –80°C (lyophilized or in DMSO).
    • Monitor thaw cycles (≤3) to prevent decomposition .

Advanced: What in silico strategies can predict the compound’s binding modes to kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., MAPK or PI3K kinases). Focus on hydrogen bonds with the carboxamide and π-π stacking with the triazine ring .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR models : Train on analogs with known IC50 values to predict activity against novel targets .

Basic: What are the critical functional groups influencing this compound’s pharmacological profile?

  • Triazine-carboxamide core : Essential for target binding (e.g., kinase inhibition) .
  • 3,4-Dimethoxyphenethyl group : Enhances lipophilicity and membrane permeability (clogP ~3.5) .
  • p-Tolyl substituent : Modulates steric interactions with hydrophobic enzyme pockets .

Advanced: How can researchers design SAR studies to improve metabolic stability?

  • Isosteric replacements : Substitute the p-tolyl group with fluorinated aryl rings to reduce CYP450 metabolism .
  • Deuterium labeling : Replace methoxy hydrogens with deuterium to slow oxidative demethylation .
  • Prodrug strategies : Introduce ester moieties at the carboxamide for sustained release .
  • In vitro microsomal assays : Compare half-life (t1/2) in human liver microsomes (HLM) for lead candidates .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Collect organic waste in halogen-resistant containers .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Quality control (QC) : Require ≥98% purity (HPLC), validated via 1H NMR and HRMS for all batches .
  • Blinded testing : Randomize compound batches across assay plates to eliminate operator bias .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each experiment .

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